![molecular formula C12H16ClFO3 B14372003 1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene CAS No. 90903-94-9](/img/structure/B14372003.png)
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine, fluorine, and a 2,3-dimethoxypropoxy group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a chlorine and fluorine substituent.
Etherification: The benzene derivative undergoes an etherification reaction with 2,3-dimethoxypropyl alcohol in the presence of a strong acid catalyst to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical lead compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The pathways involved in its action depend on the specific context of its use, such as its role in chemical synthesis or its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-2-bromobenzene: Similar in structure but with a bromine substituent instead of a fluorine atom.
1-Chloro-2-fluorobenzene: Lacks the 2,3-dimethoxypropoxy group, making it less complex.
1-Chloro-3-fluorobenzene: The position of the fluorine atom is different, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
90903-94-9 |
|---|---|
Molekularformel |
C12H16ClFO3 |
Molekulargewicht |
262.70 g/mol |
IUPAC-Name |
1-chloro-2-(2,3-dimethoxypropoxymethyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H16ClFO3/c1-15-6-9(16-2)7-17-8-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8H2,1-2H3 |
InChI-Schlüssel |
MMSOSUHYBQFESG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(COCC1=C(C=CC=C1Cl)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


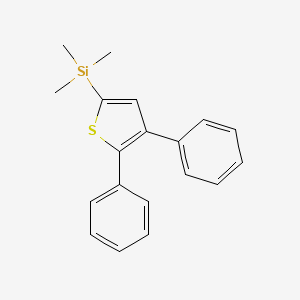
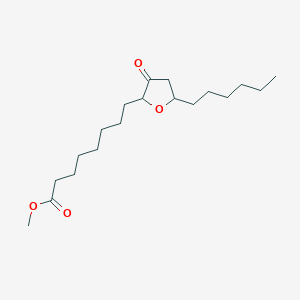

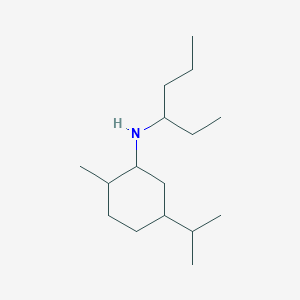
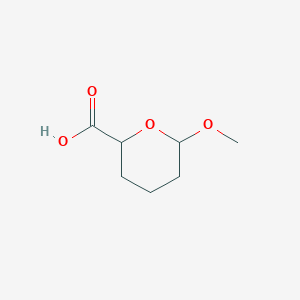
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)

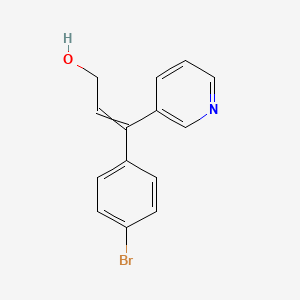


![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
